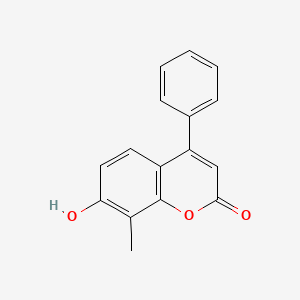

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-8-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-14(17)8-7-12-13(9-15(18)19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMUHRWNDDQVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416624 | |

| Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21392-48-3 | |

| Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . Another method involves the Williamson etherification reaction of 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles. This includes the use of green solvents, recyclable catalysts, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproducts elimination .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Research Applications

1. Synthesis and Reactivity

The compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxy group allows for modifications that can enhance biological activity or alter physical properties.

Table 1: Common Reactions Involving 7-Hydroxy-8-Methyl-4-Phenyl-2H-Chromen-2-One

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of hydroxy to carbonyl groups | Potassium permanganate, chromium trioxide |

| Reduction | Formation of alcohols or other derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of phenyl or piperidinyl groups | Various nucleophiles |

Biological Applications

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Studies have shown its ability to scavenge free radicals, which is vital for preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity

In vivo studies demonstrated the compound's efficacy in reducing oxidative damage in animal models. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

3. Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various cancer types.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent against lung cancer.

Medical Applications

4. Drug Development

Due to its biological activities, this coumarin derivative is being explored as a lead compound for developing new pharmaceuticals. Its interaction with specific molecular targets makes it a candidate for treating various diseases, including cancer and inflammatory conditions.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | References |

|---|---|---|

| Cancer | Inhibition of cell proliferation | |

| Inflammation | Modulation of inflammatory pathways | |

| Cardiovascular Issues | Antioxidant effects |

Industrial Applications

5. Material Science

In industrial settings, this compound is utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.

Case Study: Material Development

Research has focused on synthesizing polymers incorporating this compound to enhance material properties such as thermal stability and UV resistance.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA gyrase, leading to the inhibition of bacterial replication . Additionally, it can induce apoptosis in cancer cells by interacting with tubulin and obstructing its polymerization, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Bioactivity :

- The phenyl group at position 4 (as in this compound) enhances π-π stacking interactions with biological targets, contributing to anticancer activity .

- Electron-withdrawing groups (e.g., nitro in compound IIa) improve antioxidant activity by stabilizing radical intermediates, whereas electron-donating groups (e.g., methoxy in 1b) enhance solubility and bioavailability .

- Halogenation (e.g., chlorine in 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one) increases metabolic stability and antifungal potency due to hydrophobic and bioisosteric effects .

Synthetic Flexibility: Derivatives are synthesized via Pechmann condensation (for hydroxylated chromenones) or Algar-Flynn-Oyamada reactions (for flavonol-like structures) . Functionalization at position 3 or 8 (e.g., acetyl groups) often requires multi-step reactions involving bromination, oxidation, or nucleophilic substitution .

Pharmacological Diversity: Anti-inflammatory activity is prominent in derivatives with hydroxyl or nitro groups (e.g., IIa reduced carrageenan-induced edema by 65% at 50 mg/kg) .

Biological Activity

7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a derivative of coumarin, has garnered significant attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data representation.

Overview of Coumarins

Coumarins are a class of naturally occurring compounds known for their diverse biological activities. They have been studied extensively for their potential therapeutic applications in various diseases. The structure of this compound allows it to interact with multiple biological targets, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 21 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 17 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

2. Antioxidant Properties

This compound has been shown to possess significant antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is linked to various chronic diseases.

A study demonstrated that the compound reduced malondialdehyde (MDA) levels in vitro, indicating its potential to mitigate oxidative damage:

| Concentration (μM) | MDA Level (nmol/mL) |

|---|---|

| Control | 10.5 |

| 50 | 7.8 |

| 100 | 5.6 |

These results suggest that the compound may be beneficial in preventing oxidative stress-related diseases .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown effectiveness in inhibiting cell proliferation and inducing apoptosis.

In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The mechanism underlying its anticancer effects may involve modulation of apoptotic pathways and inhibition of tumor growth factors .

4. Anti-inflammatory Effects

Inflammation plays a critical role in many chronic conditions, and compounds that can modulate inflammatory responses are of great interest. Research indicates that this coumarin derivative can inhibit the secretion of pro-inflammatory cytokines.

In vitro studies showed that treatment with the compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha):

| Treatment Group | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| Compound (100 μM) | 60 | 80 |

These findings suggest that the compound could be a potential candidate for treating inflammatory disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives, including this specific compound:

- Antitubercular Activity : A study conducted on guinea pigs infected with M. tuberculosis demonstrated that administration of the compound resulted in significant reductions in bacterial load comparable to standard treatments like isoniazid .

- Chronic Inflammatory Diseases : In models of liver fibrosis, treatment with the compound led to improved histopathological scores and reduced hyaluronic acid levels, suggesting its role as an anti-fibrotic agent .

Q & A

Q. What are the common synthetic routes for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one?

A one-pot FeCl₃-catalyzed reaction using substituted phenols and ethyl phenylpropiolate in tetrahydrofuran (THF) is a primary method. This approach offers simplicity and scalability, though yields for derivatives may require optimization (e.g., adjusting catalyst loading or reaction time) .

Q. How is this compound characterized structurally?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. Key spectral data include:

| Proton Environment | δ (ppm) | Carbon Environment | δ (ppm) |

|---|---|---|---|

| H-8 (singlet) | 6.10 | C-8 | 103.6 |

| H-3 and H-6 (multiplet) | 6.83 | C-6 | 111.9 |

| H-5 (doublet, J = 8.5 Hz) | 7.33 | C-4a | 112.3 |

| H-2’ and H-6’ (multiplet) | 7.53 | C-3 | 113.7 |

| OH (singlet) | 9.49 | C-7 | 160.9 |

GC-MS shows a molecular ion peak at m/z 238 [M]⁺ .

Q. What solvents are suitable for experimental handling?

Ethanol is commonly used due to its polarity and ability to dissolve hydroxylated chromenones. Storage at 2–8°C is recommended for stability .

Advanced Questions

Q. How can synthetic yields of derivatives be optimized?

Yield improvements focus on:

- Catalyst screening : Testing Lewis acids (e.g., AlCl₃, ZnCl₂) alongside FeCl₃.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Temperature control : Gradual heating (50–80°C) reduces side reactions .

Q. What structure-activity relationships (SAR) are observed in derivatives?

Substituent modifications influence bioactivity:

Q. How are computational methods applied to study this compound?

Molecular docking predicts binding interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Protocols include:

Q. What crystallographic insights are available?

Single-crystal X-ray diffraction reveals:

- Space group : Monoclinic (P2₁/c).

- Unit cell parameters : a = 22.370 Å, b = 6.884 Å, c = 15.799 Å, β = 106.06°.

- Packing interactions : Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the lattice .

Q. How are photophysical properties evaluated?

Steady-state and time-resolved fluorescence spectroscopy assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.